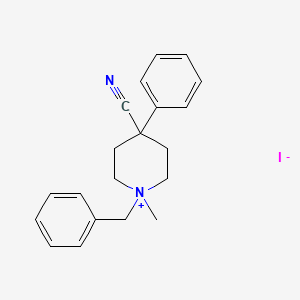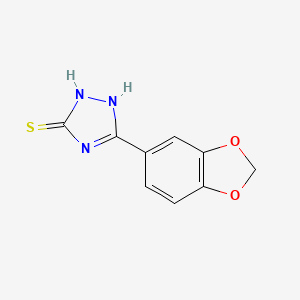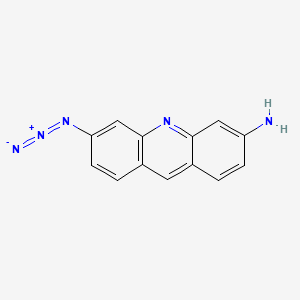
(But-3-en-2-yl)(dibutyl)chlorostannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-3-en-2-yl)(dibutyl)chlorostannane is an organotin compound with the molecular formula C14H29ClSn. This compound is part of the organotin family, which is known for its diverse applications in organic synthesis, catalysis, and material science. Organotin compounds are characterized by the presence of tin (Sn) bonded to carbon atoms, and they often exhibit unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-en-2-yl)(dibutyl)chlorostannane typically involves the reaction of dibutyltin dichloride with but-3-en-2-yl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Bu2SnCl2+BuCH=CHCH2MgBr→this compound+MgClBr
The reaction is usually conducted in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(But-3-en-2-yl)(dibutyl)chlorostannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Tin oxides or organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(But-3-en-2-yl)(dibutyl)chlorostannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin dichloride: A precursor in the synthesis of (But-3-en-2-yl)(dibutyl)chlorostannane.
Tributyltin chloride: Another organotin compound with different reactivity and applications.
Tetramethyltin: A simpler organotin compound used in different contexts.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both but-3-en-2-yl and dibutyl groups
Propiedades
| 78152-97-3 | |
Fórmula molecular |
C12H25ClSn |
Peso molecular |
323.49 g/mol |
Nombre IUPAC |
but-3-en-2-yl-dibutyl-chlorostannane |
InChI |
InChI=1S/2C4H9.C4H7.ClH.Sn/c3*1-3-4-2;;/h2*1,3-4H2,2H3;3-4H,1H2,2H3;1H;/q;;;;+1/p-1 |
Clave InChI |
YJBRTUYFODWXGU-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(C(C)C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)


